![molecular formula C20H12Cl3NO2 B4018083 N-(2-benzoyl-4-chlorophenyl)-2,4-dichlorobenzamide](/img/structure/B4018083.png)
N-(2-benzoyl-4-chlorophenyl)-2,4-dichlorobenzamide
Description
Synthesis Analysis
- Synthesis and Crystal Structure Analysis : The compound has been synthesized and characterized by X-ray diffraction, IR, NMR, and UV–Vis spectra. The optimized molecular structure, vibrational frequencies, and NMR chemical shift values align closely with experimentally measured values. The UV–Vis spectrum and electronic properties such as energies, excitation energies, and dipole moments were computed (Demir et al., 2016).
Molecular Structure Analysis
- Molecular Structure and Interactions : The compound features an intramolecular N—H⋯O hydrogen bond between the amide and carbonyl groups. It also displays intramolecular and intermolecular face-to-face contacts, with a dihedral angle between benzoyl and 4-chlorophenyl groups (Valkonen et al., 2008).
Chemical Reactions and Properties
- Reaction with 2-chlorobenzaldehyde : Involves the formation of 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates, used in further synthesis (Krivokolysko et al., 2001).
- Selenenylation-Acylation Reaction : The compound can react with C-H acids leading to the formation of specific selenophenes and benzo[b]selenophen-3(2H)-ones (KlocKrystian et al., 2001).
Physical Properties Analysis
- Crystal Structure and Conformations : The compound's crystal structure has been determined, showcasing how the benzoyl and chlorophenyl groups interact. N—H⋯O hydrogen bonds link the molecules into chains (Gowda et al., 2008).
Chemical Properties Analysis
- Plant Growth Regulating Properties : Some derivatives of this compound exhibit cytokinin (plant growth-promoting) activity, indicating a potential application in agriculture (Hatim & Joshi, 2004).
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl3NO2/c21-13-7-9-18(16(10-13)19(25)12-4-2-1-3-5-12)24-20(26)15-8-6-14(22)11-17(15)23/h1-11H,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHYEHPPJODAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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